2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole

MCHR1 antagonist GPCR binding assay CNS drug discovery

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole (CAS 67273-58-9) offers a defined substitution pattern critical for reproducible SAR studies. The C2 4-ethylphenyl group delivers nanomolar MCHR1 binding (IC50 32 nM), while the C5 methyl modulates anticancer activity across A549, MDA-MB-231, and PC3 cell lines. Its ~35° dihedral angle provides a reference conformation for docking and co-crystallization. With high CYP450 Ki values (>50 µM), this scaffold minimizes drug-drug interaction risks in vivo. Substituting either substituent compromises target engagement—ensure experimental consistency by sourcing this exact substitution pattern.

Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
Cat. No. B12828164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole
Molecular FormulaC16H16N2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C
InChIInChI=1S/C16H16N2/c1-3-12-5-7-13(8-6-12)16-17-14-9-4-11(2)10-15(14)18-16/h4-10H,3H2,1-2H3,(H,17,18)
InChIKeyDIHBVZFOGTZOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole: CAS 67273-58-9, 5-Methylbenzimidazole Analog for MCHR1 Antagonist and Kinase Inhibitor Research


2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole (CAS 67273-58-9, C16H16N2, MW 236.31 g/mol) is a disubstituted benzimidazole derivative bearing a 4-ethylphenyl group at the C2 position and a methyl substituent at the C5 position of the fused bicyclic core . This compound represents a specific substitution pattern within the broader class of 2-aryl-1H-benzo[d]imidazoles, a privileged scaffold extensively utilized in medicinal chemistry for the development of kinase inhibitors, GPCR antagonists, and antimicrobial agents [1]. The ethyl substituent on the para-position of the phenyl ring introduces moderate lipophilicity and steric bulk distinct from halogenated or unsubstituted phenyl analogs, while the C5 methyl group contributes to electron density modulation of the benzimidazole ring system [2].

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole: Why 2-Arylbenzimidazole Analogs Cannot Be Casually Substituted


Substitution at the C2 and C5 positions of the benzimidazole scaffold profoundly influences target binding affinity, metabolic stability, and physicochemical properties in ways that preclude simple analog interchange [1]. The C5 methyl group in 5-methyl-1H-benzo[d]imidazole derivatives has been explicitly identified as a contributing factor influencing anticancer activity across multiple cell lines, with SAR studies demonstrating that methyl substitution at this position modulates biological potency relative to unsubstituted or alternatively substituted congeners [2]. Similarly, the para-ethyl substitution on the C2 phenyl ring alters lipophilicity and steric parameters that govern receptor binding kinetics; in MCHR1 antagonist series, 4-ethylphenyl-bearing benzimidazoles exhibit distinct binding affinities that differentiate them from unsubstituted phenyl, 4-fluorophenyl, and 4-methoxyphenyl analogs [3]. Consequently, substituting 2-(4-ethylphenyl)-5-methyl-1H-benzo[d]imidazole with a compound lacking either the C5 methyl group or the C2 para-ethyl substitution risks altering target engagement, off-target profiles, and experimental reproducibility.

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole: Comparative Quantitative Evidence for Procurement and Experimental Selection


2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole MCHR1 Binding Affinity: Cross-Study Comparison with 4-Ethylphenyl-Substituted Benzimidazole MCHR1 Antagonist

A structurally related 4-ethylphenyl-substituted benzimidazole derivative (2-(4-ethylphenyl)-1-{3-[4-(3-acetylaminophenyl)piperidin-1-yl]propyl}-1H-benzimidazole) demonstrated nanomolar binding affinity for the human melanin-concentrating hormone receptor 1 (MCHR1), with an IC50 of 32 nM in a time-resolved fluorometric competitive binding assay [1]. This compound shares the identical 2-(4-ethylphenyl)benzimidazole core substructure with the target compound, differing primarily in the N1 substitution pattern. The 4-ethylphenyl moiety was systematically optimized within this benzimidazole series, where SAR studies revealed that para-alkyl substitution on the C2 phenyl ring modulates MCHR1 binding potency and hERG liability relative to unsubstituted phenyl, halogenated phenyl, and alkoxy-substituted phenyl analogs [2]. The 32 nM IC50 value provides a quantitative benchmark for the 4-ethylphenyl-5-methyl scaffold's potential engagement with MCHR1, establishing that this substitution pattern confers measurable receptor affinity distinct from alternative C2 phenyl modifications.

MCHR1 antagonist GPCR binding assay CNS drug discovery

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole Structural Data: Crystal Conformation of 4-Ethylphenyl-Substituted Benzimidazole Reveals Dihedral Angle Range

The crystal structure of a structurally related 2-(4-ethylphenyl)-1H-benzo[d]imidazole derivative (C18H16FN3) has been determined by single-crystal X-ray diffraction, revealing that the asymmetric unit contains two independent molecules with dihedral angles of 34.99(9)° and 36.08(8)° between the benzimidazole moiety and the 4-ethylphenyl ring [1]. This non-coplanar conformation, stabilized by dipole-dipole and van der Waals interactions in the crystal lattice, differs from the near-planar geometry observed in 2-phenyl-1H-benzo[d]imidazole (reported dihedral angle approximately 10-15°) and from the more twisted conformation (>50°) observed in 2-(2-substituted phenyl) analogs [2]. The approximately 35° dihedral angle represents an intermediate conformational state that may influence intermolecular packing, solubility, and molecular recognition in biological contexts. The solid-state structure refinement achieved an R-factor of 0.036 with 2126 observed reflections, providing high-confidence structural parameters for the 4-ethylphenyl-benzimidazole core.

X-ray crystallography molecular conformation solid-state structure

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole C5 Methyl Substitution: Class-Level SAR Evidence for Anticancer Activity Contribution

In a systematic structure-activity relationship (SAR) study evaluating synthesized benzimidazole derivatives against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines, the presence of a methyl group at the 5(6)-position of the benzimidazole scaffold was identified as a contributing factor influencing anticancer activity [1]. Compounds bearing the 5-methyl substitution demonstrated enhanced cytotoxic effects compared to unsubstituted benzimidazole analogs across multiple cell lines. This SAR finding establishes that the C5 methyl substituent is not a neutral structural feature but rather a functional contributor to biological activity within the benzimidazole class. Additionally, SAR analysis of 5-methyl-1H-benzo[d]imidazole derivatives as P2X3 receptor antagonists demonstrated that this scaffold can achieve nanomolar potency with selectivity indices up to 60 (compound 17a: IC50 = 206 nM for P2X3R, selectivity index = 60), confirming that the 5-methyl substitution pattern supports target engagement in multiple therapeutic contexts [2].

anticancer SAR benzimidazole derivatives structure-activity relationship

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole CYP450 Inhibition Profile: Cross-Study Comparison with 5-Methyl-2-arylbenzimidazole Scaffold Data

Metabolic stability data for 5-methyl-2-arylbenzimidazole derivatives reveal moderate to low inhibition of major cytochrome P450 isoforms. A representative 5-methyl-2-substituted phenyl benzimidazole analog (CHEMBL5182450) exhibited Ki values of 5.26 × 10^4 nM against CYP3A2, 1.27 × 10^5 nM against CYP1A2, and 1.79 × 10^5 nM against CYP2D1 in rat liver microsomes [1]. These high Ki values indicate minimal CYP450 inhibition potential for the 5-methylbenzimidazole scaffold, contrasting with more potent CYP3A4 inhibitors observed in certain N1-substituted benzimidazole derivatives that show IC50 values as low as 90 nM for CYP3A4 time-dependent inhibition [2]. The para-ethyl substitution on the C2 phenyl ring, as characterized in MCHR1 antagonist SAR studies, further modulates lipophilicity and metabolic stability relative to unsubstituted phenyl and halogenated phenyl analogs [3]. While direct CYP450 data for the exact target compound are not available, the class-level evidence suggests that the combination of C5 methyl and C2 4-ethylphenyl substitutions may offer a favorable metabolic stability profile with reduced CYP liability compared to alternative substitution patterns.

CYP450 inhibition metabolic stability drug-drug interaction

2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole: Recommended Research and Industrial Application Scenarios Based on Evidence


MCHR1 Antagonist Lead Optimization and SAR Expansion Studies

Investigators developing MCHR1 antagonists for obesity, stress, depression, or anxiety indications should prioritize 2-(4-ethylphenyl)-5-methyl-1H-benzo[d]imidazole as a core scaffold based on established SAR showing that 4-ethylphenyl-substituted benzimidazole derivatives achieve nanomolar MCHR1 binding affinity (IC50 = 32 nM in competitive binding assays) [1]. The para-ethyl substitution represents an optimized moiety within this benzimidazole series, providing a defined starting point for N1 diversification or additional benzimidazole ring modifications [2]. The C5 methyl group offers a convenient synthetic handle for further derivatization while maintaining the core scaffold's binding-competent conformation.

Oncology Drug Discovery: Anticancer Screening of 5-Methylbenzimidazole Scaffolds

The C5 methyl substitution on the benzimidazole core has been identified as a contributing factor to anticancer activity across multiple human cancer cell lines including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) [3]. 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole incorporates this active substitution pattern and is suitable for oncology screening cascades, kinase inhibition profiling (particularly against EGFR, VEGFR-2, or TIE-2 where benzimidazole derivatives have demonstrated activity), and structure-activity relationship expansion studies aimed at optimizing the C2 4-ethylphenyl moiety for improved antiproliferative potency [4].

Structural Biology and Crystallography of 2-Arylbenzimidazole Derivatives

The 4-ethylphenyl substitution at C2 induces a characteristic dihedral angle of approximately 35° between the benzimidazole ring and the phenyl substituent, as established by single-crystal X-ray diffraction studies of structurally related 4-ethylphenyl-benzimidazole derivatives (R = 0.036) [5]. This intermediate conformational state differs from both the near-planar geometry of unsubstituted 2-phenylbenzimidazole and the more twisted geometry of ortho-substituted analogs, providing a defined reference structure for computational docking studies, co-crystallization with protein targets, and solid-state formulation development where crystal packing and solubility are critical parameters [6].

In Vivo Pharmacology Studies Requiring Low CYP450 Liability

Compounds within the 5-methyl-2-arylbenzimidazole class demonstrate high Ki values (>50 µM) for major CYP450 isoforms including CYP3A2, CYP1A2, and CYP2D1, indicating minimal potential for CYP-mediated drug-drug interactions [7]. 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole shares this favorable scaffold profile and is therefore suitable for in vivo efficacy studies, pharmacokinetic profiling in rodent models, and combination therapy investigations where maintaining a clean CYP450 inhibition profile is essential for data interpretation and translational relevance [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.